molecular formula C25H24N4O2S3 B12146615 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146615
M. Wt: 508.7 g/mol
InChI Key: CWDAJIMSBCKRAL-HKWRFOASSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolidin-4-one ring system. Key structural elements include:

  • A 9-methyl group on the pyrido-pyrimidinone scaffold.
  • A (Z)-configured exocyclic double bond linking the thiazolidinone and pyrido-pyrimidinone moieties.
  • A 2-thiomorpholinyl substituent, which introduces sulfur-containing heterocyclic functionality.

The molecule’s design combines features of pyrimidine derivatives (noted for pharmacological activity) and thiazolidinones (associated with antimicrobial, anti-inflammatory, and anticancer properties) . Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous systems .

Properties

Molecular Formula

C25H24N4O2S3

Molecular Weight

508.7 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S3/c1-16-7-6-10-28-21(16)26-22(27-11-13-33-14-12-27)19(23(28)30)15-20-24(31)29(25(32)34-20)17(2)18-8-4-3-5-9-18/h3-10,15,17H,11-14H2,1-2H3/b20-15-

InChI Key

CWDAJIMSBCKRAL-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCSCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCSCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidin-5-ylidene moiety: This step involves the reaction of the core structure with a thiazolidinone derivative under controlled conditions.

    Attachment of the thiomorpholine group: This can be done through nucleophilic substitution reactions, where the thiomorpholine group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several compounds share the pyrido-pyrimidinone or thiazolidinone framework but differ in substituents (Table 1):

Compound Name Key Structural Differences Biological/Physical Properties Reference
Target Compound 2-Thiomorpholinyl, 3-(1-phenylethyl), (Z)-configuration Not yet reported (predicted high lipophilicity due to aromatic groups)
9-Methyl-2-[(2-phenylethyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-thiazolidin-5-ylidene)methyl] 2-(2-Phenylethyl)amino instead of thiomorpholinyl; 3-pentyl on thiazolidinone Enhanced membrane permeability (long alkyl chain)
5-{[3-(4-Chlorophenyl)-4-oxo-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-pyrazolo-pyrimidinone Pyrazolo-pyrimidinone core; 4-chlorophenyl on thiazolidinone Anti-inflammatory activity (IC₅₀ = 12 μM)
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulene substituent instead of pyrido-pyrimidinone; no thiomorpholinyl Electrochemical activity (redox potential = −0.45 V vs. Ag/AgCl)

Key Observations :

  • The thiomorpholinyl group in the target compound may enhance solubility compared to morpholinyl or alkylamino analogues .
Functional Comparisons
  • Electrochemical Behavior: Rhodanine derivatives (e.g., ) exhibit distinct redox profiles due to electron-withdrawing thioxo groups. The target compound’s pyrido-pyrimidinone core may stabilize radical intermediates, altering redox properties.
  • Antimicrobial Activity: Thiazolidinones with arylalkyl groups (e.g., 1-phenylethyl) show moderate activity against S. aureus (MIC = 32 μg/mL) . The target compound’s thiomorpholinyl group could improve Gram-negative targeting.
  • Synthetic Complexity: The target compound requires precise (Z)-stereochemical control during synthesis, a challenge less prominent in simpler thiazolidinones .

Research Findings and Data

Computational Predictions
  • LogP : Calculated LogP = 3.8 (higher than analogues with polar substituents, e.g., 2.1 for compound 10a ).
  • H-bond Acceptors/Donors: 8 acceptors, 1 donor (similar to pyrazolo-pyrimidinones but fewer than morpholinyl derivatives).

Biological Activity

The compound 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Molecular Structure

The compound is characterized by a complex structure that includes a pyrido-pyrimidine core, thiazolidine moiety, and thiomorpholine ring. The structural formula can be represented as follows:

C19H22N4O2S2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}_2

Key Functional Groups

  • Thiazolidine ring : Known for antimicrobial properties.
  • Pyrido-pyrimidine core : Associated with various biological activities including anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.004 mg/mL
Escherichia coli0.03 mg/mL
Enterobacter cloacae0.008 mg/mL

These results suggest that the compound could be more effective than traditional antibiotics such as ampicillin and streptomycin by 10–50 fold in certain cases .

Antifungal Activity

The compound also demonstrates antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains:

Fungal SpeciesMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

These findings indicate a broad-spectrum efficacy against common fungal pathogens .

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific pathways affected include:

  • Inhibition of cell growth in various cancer cell lines.
  • Induction of apoptosis via mitochondrial pathway activation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Receptor Modulation : Potential interaction with cancer-related receptors leading to altered signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar thiazolidine derivatives, providing insights into their mechanisms and efficacy:

  • Study on Thiazolidine Derivatives : A study highlighted that derivatives of thiazolidines exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Research : Research on structurally related pyrimidines demonstrated significant cytotoxic effects on human cancer cell lines, reinforcing the potential therapeutic applications of compounds like the one .
  • Mechanistic Studies : Docking studies have shown that these compounds can effectively bind to bacterial enzymes, inhibiting their function and leading to bacterial death .

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